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PEG4-bis(phosphonic acid trimethylsilyl ester)

Surface modification SAM formation Organophosphonate synthesis

Organic-soluble, TMS-protected bisphosphonic acid precursor for PROTAC linkers, metal oxide SAMs, and nanoparticle PEGylation. The TMS esters confer solubility in non-polar solvents and hydrolyze controllably to free bisphosphonic acid. PEG4 spacer optimizes crosslinking distance. Distinguish from free acid or shorter PEGₙ analogs.

Molecular Formula C18H48O10P2Si4
Molecular Weight 598.9 g/mol
Cat. No. B8025181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG4-bis(phosphonic acid trimethylsilyl ester)
Molecular FormulaC18H48O10P2Si4
Molecular Weight598.9 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OP(=O)(OCCOCCOCCOP(=O)(O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
InChIInChI=1S/C18H48O10P2Si4/c1-31(2,3)25-29(19,26-32(4,5)6)23-17-15-21-13-14-22-16-18-24-30(20,27-33(7,8)9)28-34(10,11)12/h13-18H2,1-12H3
InChIKeyZULVMOCBMZYVPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG4-bis(phosphonic acid trimethylsilyl ester): Core Specifications and Procurement Baseline


PEG4-bis(phosphonic acid trimethylsilyl ester) (CAS 1807546-62-8) is a homobifunctional polyethylene glycol (PEG) derivative characterized by a tetraethylene glycol (PEG4) spacer symmetrically terminated with phosphonic acid groups protected as trimethylsilyl (TMS) esters . Its molecular formula is C₁₈H₄₈O₁₀P₂Si₄, with a molecular weight of 598.9 g/mol and a typical commercial purity specification of ≥95% . The compound serves as a protected, organic-soluble precursor for generating bisphosphonic acid-terminated PEG linkers and surface anchors, with the TMS groups conferring enhanced solubility in non-polar organic solvents and controlled hydrolytic lability .

Functional Limitations of Generic Substitution for PEG4-bis(phosphonic acid trimethylsilyl ester)


Direct substitution of PEG4-bis(phosphonic acid trimethylsilyl ester) with its free phosphonic acid counterpart, shorter PEGₙ analogs (e.g., PEG3), or alternative phosphonate esters (e.g., diethyl) is not scientifically neutral. The free bisphosphonic acid lacks the organic solubility and moisture protection afforded by the TMS esters, limiting its utility in anhydrous organic-phase coupling reactions or in the preparation of self-assembled monolayers (SAMs) from non-aqueous solvents . Alteration of the PEG chain length from PEG4 modifies the spatial separation of the terminal binding groups, which can affect crosslinking density, inter-ligand distance, and the hydrodynamic layer thickness of resulting surface modifications . The TMS ester also demonstrates a distinct hydrolysis profile compared to alkyl esters, enabling a quantitative, mild deprotection to the free acid that is valuable for preserving labile functionalities in downstream synthesis [1].

Quantitative Differentiation of PEG4-bis(phosphonic acid trimethylsilyl ester) from Closest Analogs


Solvent Compatibility and Protective Group Strategy: TMS vs. Diethyl Ester vs. Free Acid

The trimethylsilyl (TMS) ester protection confers enhanced solubility in organic solvents compared to the corresponding free phosphonic acid. While the free acid form exhibits limited solubility in common organic solvents, the TMS-protected PEG4-bis(phosphonate) is readily soluble in a range of non-polar and aprotic organic media, enabling anhydrous processing and uniform SAM formation from organic solutions . In contrast, PEG4-bis(phosphonic acid diethyl ester) (CAS 106338-06-1) is a more common PROTAC linker, but its ethyl ester deprotection often requires harsher acidic or basic hydrolysis, which may not be compatible with sensitive substrates .

Surface modification SAM formation Organophosphonate synthesis

Spatial Architecture and Binding Site Separation: PEG4 vs. PEG3 vs. PEG8

The tetraethylene glycol (PEG4) chain provides a specific spatial separation between the two terminal phosphonic acid anchoring groups. The calculated extended chain length of a PEG4 spacer is approximately 1.5–1.8 nm, which defines the maximum distance between binding sites on a surface or between two chelated metal ions . In contrast, a PEG3-bis(phosphonic acid TMS ester) (MW 554.8 g/mol, n=3) offers a shorter spacer (~1.2–1.4 nm) , which may lead to higher grafting density but increased steric hindrance, while a PEG8 analog would provide a longer, more flexible tether (~2.8–3.2 nm) , potentially affecting monolayer ordering and packing density.

Bisphosphonate linkers Surface functionalization Crosslinking density

Hydrolytic Stability and Controlled Deprotection: TMS Ester vs. Alkyl Ester

Bis(trimethylsilyl) phosphonates are established as precursors for the quantitative preparation of phosphonic acids under exceptionally mild conditions [1]. The reaction of bis(trimethylsilyl) phosphonates with water or alcohols proceeds readily at room temperature, yielding the free phosphonic acid and trimethylsilanol. This contrasts with the deprotection of common diethyl phosphonate esters, which typically requires treatment with trimethylsilyl bromide (TMSBr) under anhydrous conditions or prolonged heating with concentrated hydrochloric acid, conditions that can lead to side reactions in complex molecules [2].

Phosphonate deprotection Mild hydrolysis Protecting group chemistry

Validated Application Scenarios for PEG4-bis(phosphonic acid trimethylsilyl ester) Based on Differential Evidence


Fabrication of Dense, Hydrolytically Stable Self-Assembled Monolayers (SAMs) on Metal Oxides

The compound's solubility in organic solvents and its TMS-protected phosphonic acid groups make it a prime candidate for forming SAMs on metal oxide surfaces (e.g., TiO₂, Al₂O₃, ZrO₂) via solution deposition [1]. The TMS esters facilitate uniform wetting and molecular assembly from non-aqueous solvents, after which exposure to ambient moisture or a mild aqueous rinse hydrolyzes the esters in situ, generating the strongly binding free bisphosphonic acid anchors. This two-step process enables the creation of robust, PEGylated surfaces with controlled wettability and low non-specific protein adsorption [2].

Synthesis of PROTAC Linkers and Heterobifunctional PEG Conjugates

The bis(phosphonic acid) scaffold, when deprotected, provides two metal-chelating or surface-anchoring points. The TMS-protected form serves as a stable, organic-soluble intermediate for the synthesis of complex PROTAC (Proteolysis Targeting Chimera) linkers . Its PEG4 spacer offers an optimal balance between linker length and rigidity, which is crucial for achieving the appropriate spatial orientation between the target protein ligand and the E3 ligase ligand within the ternary complex. The mild deprotection of the TMS groups is particularly valuable in the final steps of PROTAC synthesis, where preservation of sensitive amide bonds and chiral centers is paramount.

Stabilization and Functionalization of Metal Oxide Nanoparticles for Biomedical Imaging and Drug Delivery

PEG4-bis(phosphonic acid TMS ester) can be used as a precursor for the synthesis of PEGylated bisphosphonate ligands that strongly anchor to the surface of metal oxide nanoparticles (e.g., iron oxide, cerium oxide) [3]. The resulting dense PEG corona imparts colloidal stability in physiological buffers, reduces non-specific cellular uptake, and prolongs circulation half-life. The TMS ester enables the initial functionalization to be performed in organic media where the nanoparticles are often synthesized, followed by hydrolysis to the free phosphonic acid for enhanced binding affinity to the metal oxide core.

Metal Ion Chelation and Surface Engineering for Biosensors

Upon deprotection, the bisphosphonic acid groups exhibit strong chelation of di- and trivalent metal ions. This property is exploited in the construction of biosensor interfaces where the compound is used to anchor capture probes or enzymes to metal oxide transducers via metal ion-mediated coordination [4]. The TMS-protected precursor simplifies the fabrication process by allowing the initial deposition of a uniform, hydrophobic layer from an organic solvent, which is subsequently converted to a hydrophilic, metal-binding surface by simple hydrolysis.

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